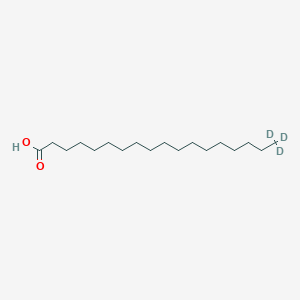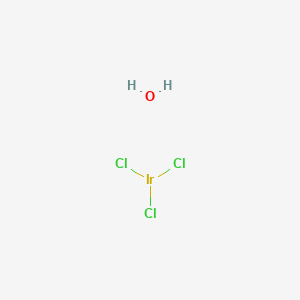
Octadecanoic-18,18,18-d3 acid
描述
Octadecanoic-18,18,18-D3 acid, also known as Stearic acid-18,18,18-d3, 18,18,18-Trideuterostearic acid, [18,18,18-d3]-Stearic acid, is a product in the category of Stable Isotope Labeled (SIL) Lipids . It has a molecular formula of C18H33D3O2 and a molecular weight of 287.5 .
Molecular Structure Analysis
The molecular structure of Octadecanoic-18,18,18-d3 acid is represented by the linear formula CD3(CH2)16CO2H . The InChI representation is InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3 .Physical And Chemical Properties Analysis
Octadecanoic-18,18,18-d3 acid is a solid at room temperature . It has a molecular weight of 287.50 .科学研究应用
HREELS Studies of Selectively Deuterated Films
Monolayers of Octadecanoic-18,18,18-d3 acid prepared via the Langmuir-Blodgett technique were utilized as model systems for investigating the interaction mechanisms between slow electrons and organic thin films in high-resolution electron-energy-loss spectroscopy (HREELS). The oriented molecules with their deuterated methyl-group towards the air and carboxylate group towards the substrate offered insights into the interaction mechanisms and the varying information depth based on the primary energy of electrons. This study highlighted the importance of Octadecanoic-18,18,18-d3 acid in understanding the electron interaction with organic films (Schreck et al., 1990).
Ion−Surface Collisions with Langmuir−Blodgett Films
Langmuir−Blodgett films prepared from Octadecanoic-18,18,18-d3 acid were used as target surfaces for studying hyperthermal ion−surface collisions. The research focused on the efficiency of energy and electron transfer during low-energy polyatomic ion−surface collisions, emphasizing the impact of the outermost surface group on the collision outcomes. This application underscores the compound's role in understanding the dynamics of ion−surface interactions (Gu et al., 1999).
Catalytic Production of 1-Octadecanol from Octadecanoic Acid
Investigating the catalytic hydrogenation of Octadecanoic acid to 1-Octadecanol in a liquid-phase trickle-bed reactor using a Ni/Co/Mo sulfide catalyst, this study shed light on the conversion processes and the influence of various reaction parameters. The findings are significant for applications ranging from lubricants to perfumes, demonstrating the compound's versatility in chemical transformations (Potts et al., 2014).
Thermal Analysis of Octadecanoic Acid and Its Salts
Octadecanoic acid was analyzed as a model compound for understanding the decomposition behaviors of carboxylate groups in low-rank coals. This research provided insights into the thermal stability and decomposition products of octadecanoate salts, highlighting the compound's application in studying thermal degradation processes (Rogers, 1984).
Oxidation of Octadecanol to Octadecanoic Acid
The oxidation of Octadecanol to Octadecanoic acid catalyzed by (NH4)3P2Mo18O62 with hydrogen peroxide as an oxidant demonstrated the compound's utility in organic synthesis processes. This study highlighted optimal conditions for the reaction and the catalyst's reusability, offering valuable information for chemical synthesis applications (Xu Changlong, 2010).
属性
IUPAC Name |
18,18,18-trideuteriooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583972 | |
| Record name | (18,18,18-~2~H_3_)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecanoic-18,18,18-d3 acid | |
CAS RN |
62163-39-7 | |
| Record name | (18,18,18-~2~H_3_)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62163-39-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














